Naproxen Isopropyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

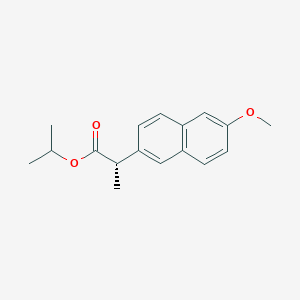

Naproxen Isopropyl Ester is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enhanced Skin Permeability

Recent studies have demonstrated that naproxen isopropyl ester can significantly enhance the permeability of naproxen through biological membranes. The modification of naproxen with isopropyl esters of amino acids, particularly L-proline, has been shown to increase skin permeation almost four-fold compared to the parent compound .

- Mechanism of Action : The formation of salts between naproxen and amino acid esters facilitates better solubility and absorption. In vitro studies using Franz diffusion cells indicated that these salts exhibited a higher cumulative mass of permeated naproxen over 24 hours compared to unmodified naproxen, making them suitable for topical applications .

Topical Formulations

The development of topical formulations using this compound has been a significant area of research. Two vehicles, Celugel® and Pentravan®, have been utilized to prepare these formulations. The results showed that preparations containing L-proline isopropyl ester naproxenate provided significantly improved permeation compared to traditional formulations containing naproxen as an acid or sodium salt .

- Comparative Efficacy : In comparative studies, the pseudo-steady state flux (Jss) and cumulative permeation (Q24h) from these new formulations were statistically superior to those from commercial preparations, indicating their potential for enhanced therapeutic effects in managing pain and inflammation .

Pharmacological Properties

This compound not only improves solubility and permeability but also retains the pharmacological properties of its parent compound. It has been noted for its anti-inflammatory effects while potentially reducing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs .

- Safety Profile : The synthesized derivatives have shown lower toxicity against mouse fibroblast cells compared to traditional naproxen formulations, suggesting a better safety profile for topical applications .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- Case Study 1 : A study involving the application of L-proline isopropyl ester naproxenate on patients with localized musculoskeletal pain demonstrated significant improvements in pain relief compared to standard treatments .

- Case Study 2 : Research on modified naproxen derivatives indicated enhanced bioavailability and reduced systemic side effects, making them promising candidates for chronic pain management therapies .

Data Summary Table

Below is a summary table highlighting key findings related to the applications of this compound:

| Parameter | Naproxen | This compound |

|---|---|---|

| Skin Permeability | Low | High (up to 4-fold increase) |

| Solubility in Water | 0.051 mg/cm³ | Improved (specific values vary) |

| Toxicity (Mouse Fibroblasts) | Higher | Lower |

| Therapeutic Efficacy | Standard | Enhanced in topical applications |

| Formulation Vehicles | Limited | Celugel®, Pentravan® |

Propriétés

Formule moléculaire |

C17H20O3 |

|---|---|

Poids moléculaire |

272.34 g/mol |

Nom IUPAC |

propan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3/t12-/m0/s1 |

Clé InChI |

KABDXMXJNHRMMO-LBPRGKRZSA-N |

SMILES isomérique |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C |

SMILES canonique |

CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.